molecular formula C10H12N2O3 B15219159 Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No.: B15219159
M. Wt: 208.21 g/mol
InChI Key: XOPSGHAOAVAALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 802541-13-5) is a bicyclic heterocyclic compound with a fused indazole core and a tetrahydro ring system. Its molecular formula is C₁₁H₁₄N₂O₃, with a molecular weight of 222.24 g/mol and a density of 1.327 g/cm³ . The compound features a ketone group at the 6-position and an ethyl ester at the 3-position, contributing to its polar surface area (PSA) of 61.19 Ų and moderate lipophilicity (XLogP3: 1.1158) .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 6-oxo-1,4,5,7-tetrahydroindazole-3-carboxylate

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)9-7-4-3-6(13)5-8(7)11-12-9/h2-5H2,1H3,(H,11,12)

InChI Key

XOPSGHAOAVAALD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1CCC(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the desired indazole derivative. The reaction is usually carried out in the presence of a suitable acid catalyst and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, while reduction may produce ethyl 6-hydroxy-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Scientific Research Applications

Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is widely used in scientific research due to its versatility and biological activity. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where it acts as a key intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table compares Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
This compound (Target Compound) 802541-13-5 C₁₁H₁₄N₂O₃ 222.24 6-oxo, 3-ethyl ester Antimicrobial lead
Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (Positional Isomer) 913558-33-5 C₁₀H₁₂N₂O₃ 208.21 5-oxo, 3-ethyl ester Under investigation
Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 802541-13-5* C₁₁H₁₄N₂O₃ 222.24 1-methyl, 7-oxo, 3-ethyl ester Industrial applications
Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate - C₁₈H₂₁N₂O₅ 345.37 3-hydroxy, 6-methyl, 4-phenyl Crystal structure studied
Ethyl 1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 802541-48-6 C₁₃H₁₈N₂O₃ 250.29 1,4,4-trimethyl, 7-oxo Research chemical

Functional Group Impact on Properties

  • Ketone Position : The 6-oxo isomer (target compound) exhibits higher polarity compared to the 5-oxo isomer (CAS: 913558-33-5) due to differences in hydrogen-bonding patterns .
  • Methyl Substitution : The 1-methyl derivative (CAS: 802541-13-5) shows enhanced metabolic stability compared to unmethylated analogs, making it preferable for industrial applications .
  • Phenyl and Hydroxy Groups : The 4-phenyl and 3-hydroxy substituents in Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-... increase molecular weight and steric bulk, reducing solubility but improving binding affinity in crystallographic studies .

Biological Activity

Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C13H18N2O3
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 802541-48-6

The compound features an indazole core, which is known for its diverse pharmacological activities. The presence of the carboxylate moiety is crucial for its interaction with biological targets.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of various indazole derivatives, including this compound. The compound's activity against cyclooxygenase (COX) enzymes has been a focal point of research.

  • Cyclooxygenase Inhibition :
    • Ethyl 6-oxo derivatives were tested for their ability to inhibit COX enzymes, which play a key role in inflammation.
    • Preliminary results indicated that certain derivatives exhibited significant inhibition of COX-1 and COX-2 activities with IC50 values ranging from 19.45 μM to 42.1 μM .
  • In Vivo Studies :
    • In carrageenan-induced paw edema models, compounds similar to ethyl 6-oxo demonstrated anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
    • The effective doses (ED50) of these compounds were calculated to be around 9.17 μM .

Anticancer Activity

Indazole derivatives have also been evaluated for their anticancer properties:

  • VEGFR-2 Kinase Inhibition :
    • The compound showed inhibition of VEGFR-2 kinase, which is critical in angiogenesis and tumor progression, with an IC50 value of 1.46 μM .
    • This suggests a potential role in cancer therapy by targeting angiogenic pathways.
  • Tumor Growth Reduction :
    • In vivo studies indicated that certain indazole derivatives significantly reduced tumor growth rates in xenograft models of colorectal carcinoma .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the indazole structure can enhance biological activity:

ModificationEffect on Activity
Electron-donating groupsIncreased anti-inflammatory potency
Substituents at position 4Enhanced COX inhibition

These modifications are crucial for optimizing the therapeutic potential of the compound.

Case Studies

Several case studies have documented the biological activity of ethyl 6-oxo derivatives:

  • Study on COX Inhibition :
    • A comparative analysis was conducted on various indazole derivatives where ethyl 6-oxo was shown to have comparable efficacy to established NSAIDs like diclofenac and celecoxib .
  • In Vivo Efficacy :
    • Research involving animal models demonstrated that the administration of ethyl 6-oxo resulted in significant reductions in inflammatory markers and pain responses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, and how can reaction conditions be optimized?

  • The compound is synthesized via cyclocondensation of substituted hydrazines with β-keto esters, followed by oxidation to introduce the 6-oxo group. Optimization involves adjusting reaction temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents to maximize yield and purity. Post-synthesis purification typically employs column chromatography with silica gel and ethyl acetate/hexane mixtures .
  • Key validation: Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and NMR spectroscopy.

Q. How can X-ray crystallography be employed to resolve the compound’s structural ambiguities?

  • Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL) is critical for determining bond angles, torsion angles, and hydrogen-bonding networks. For example, the bicyclic indazole core and ester group conformation can be validated against Cambridge Structural Database (CSD) entries. Refinement protocols include applying restraints for disordered solvent molecules .
  • Common pitfalls: Address twinning or low-resolution data by integrating multi-scan corrections (e.g., using SADABS) .

Q. What preliminary pharmacological screening methods are suitable for assessing its bioactivity?

  • Perform in vitro assays for neuroprotection (e.g., glutamate-induced cytotoxicity in SH-SY5Y cells) and anti-inflammatory activity (e.g., COX-2 inhibition). Dose-response curves (0.1–100 µM) and IC50 values should be calculated using nonlinear regression. Parallel toxicity screening (e.g., MTT assay) ensures selectivity .

Advanced Research Questions

Q. How can computational methods reconcile discrepancies in hydrogen-bonding patterns observed in crystallographic data?

  • Apply graph-set analysis (as per Etter’s formalism) to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Pair this with DFT calculations (B3LYP/6-31G*) to compare theoretical vs. experimental bond lengths. Discrepancies in donor-acceptor distances >0.1 Å may indicate crystal packing effects .
  • Case study: For Ethyl 6-oxo derivatives, intramolecular N–H···O bonds stabilize the indazole ring, while intermolecular C–H···O interactions mediate crystal lattice formation .

Q. What strategies mitigate side reactions during functionalization of the indazole core?

  • Selective substitution at the 4,5,6,7-tetrahydro positions requires protecting the 6-oxo group (e.g., using TMSCl) prior to electrophilic reactions. For example, bromination at C5 proceeds efficiently with NBS in CCl4 under radical initiation (AIBN, 70°C). Post-functionalization deprotection with TBAF restores the ketone .
  • Analytical validation: LC-MS tracks intermediate formation; XPS confirms halogen incorporation.

Q. How do structural modifications influence binding affinity to kinase targets (e.g., CDK or PKA)?

  • Introduce substituents (e.g., methyl, fluoro) at C4/C5 and assay kinase inhibition via TR-FRET. Docking studies (AutoDock Vina) using PDB structures (e.g., 1ATP for PKA) identify key interactions: the 6-oxo group H-bonds with Lys72, while the ester moiety occupies a hydrophobic pocket. SAR trends show EC50 improvements (e.g., 5-fluoro analog: 0.8 µM vs. parent: 3.2 µM) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s metabolic stability in hepatic microsomes?

  • Discrepancies arise from species-specific CYP450 isoform activity. Compare human vs. rat microsomal incubation (0.5 mg/mL, NADPH cofactor) with LC-MS/MS quantification. If t1/2 varies >50%, perform isoform-selective inhibition (e.g., ketoconazole for CYP3A4). Adjust in vivo dosing protocols accordingly .

Q. Why do NMR spectra occasionally show unexpected splitting patterns for the tetrahydro ring protons?

  • Dynamic ring puckering at room temperature causes diastereotopic splitting of H4/H5 protons. Variable-temperature NMR (e.g., 298–233 K) slows ring inversion, resolving axial/equatorial proton signals. DFT calculations (Gaussian) can simulate energy barriers for ring flipping .

Methodological Resources

  • Crystallography: SHELX suite (SHELXL for refinement, SHELXS for structure solution) .
  • SAR Analysis: MolProbity for steric clash validation; PyMOL for binding site visualization .
  • Synthetic Protocols: CAS 6076-13-7 (carboxylic acid precursor) and CAS 802541-13-5 (ethyl ester derivative) for analog synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.